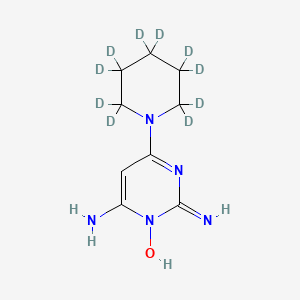

Minoxidil-d10

Beschreibung

Eigenschaften

IUPAC Name |

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Minoxidil-d10: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Minoxidil-d10

Minoxidil-d10 is the deuterium-labeled analog of Minoxidil, a well-known pharmaceutical agent. In this isotopologue, ten hydrogen atoms on the piperidine ring of the Minoxidil molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Minoxidil (219.31 g/mol for Minoxidil-d10 versus 209.25 g/mol for Minoxidil) but with nearly identical chemical properties.[1][2]

The primary application of Minoxidil-d10 in a research setting is as an internal standard for the highly accurate and precise quantification of Minoxidil in biological matrices such as plasma and serum.[1] Its utility is most pronounced in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-elution of Minoxidil-d10 with unlabeled Minoxidil and its distinct mass-to-charge ratio (m/z) allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Core Physicochemical and Analytical Properties

A summary of the key properties of Minoxidil-d10 is provided below, offering a direct comparison with its unlabeled counterpart.

| Property | Minoxidil-d10 | Minoxidil |

| Chemical Formula | C₉H₅D₁₀N₅O | C₉H₁₅N₅O |

| Molecular Weight | 219.31 g/mol | 209.25 g/mol |

| CAS Number | 1020718-66-4 | 38304-91-5 |

| Appearance | White to off-white solid | White crystalline powder |

| Primary Research Use | Internal standard for quantification of Minoxidil | Active pharmaceutical ingredient |

Primary Research Application: Bioanalytical Quantification

The most critical role of Minoxidil-d10 is to serve as an internal standard in bioanalytical methods. Its structural and chemical similarity to Minoxidil ensures that it behaves almost identically during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.

Experimental Protocol: Quantification of Minoxidil in Human Plasma via UHPLC-MS/MS

The following protocol is a detailed methodology for the quantification of Minoxidil in human plasma, employing Minoxidil-d10 as an internal standard. This method is suitable for pharmacokinetic and bioequivalence studies.

3.1.1 Sample Preparation: Liquid-Liquid Extraction

-

Pipette an aliquot of human plasma into a clean microcentrifuge tube.

-

Add a precise volume of Minoxidil-d10 internal standard solution.

-

Add a suitable organic extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture to ensure thorough mixing and partitioning of the analyte and internal standard into the organic layer.

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the organic supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the UHPLC-MS/MS system.

3.1.2 Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| UHPLC System | A validated Ultra-High-Performance Liquid Chromatography system |

| Analytical Column | Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (60:40, v/v) |

| Flow Rate | 0.400 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | A triple quadrupole mass spectrometer with a TurboIonspray source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Minoxidil) | m/z 210.152 → 163.965 |

| MRM Transition (Minoxidil-d10) | m/z 220.267 → 169.089 |

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment using Minoxidil-d10.

Quantitative Data from Method Validation

The use of Minoxidil-d10 as an internal standard enables the generation of highly reliable quantitative data. The following tables summarize the performance characteristics of the previously described UHPLC-MS/MS method.

Table 1: Linearity of Minoxidil Quantification

| Parameter | Value |

| Concentration Range | 1.280 - 151.075 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Precision and Accuracy of Minoxidil Quantification

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | 2.55 - 9.42 | 5.42 - 9.27 | 102 - 105 | 89.2 - 98.9 |

| Medium QC | 2.55 - 9.42 | 5.42 - 9.27 | 102 - 105 | 89.2 - 98.9 |

| High QC | 2.55 - 9.42 | 5.42 - 9.27 | 102 - 105 | 89.2 - 98.9 |

Application in Pharmacokinetic Research

A key application of this robust analytical method is in determining the pharmacokinetic profile of Minoxidil in human subjects. The following table presents typical pharmacokinetic parameters obtained from a bioequivalence study that utilized Minoxidil-d10 as an internal standard.

Table 3: Pharmacokinetic Parameters of Oral Minoxidil in Healthy Volunteers

| Parameter | Value (Mean ± SD or Range) |

| Cmax (Maximum Plasma Concentration) | ~53.1 ± 13.5 ng/mL |

| Tmax (Time to Maximum Concentration) | 1.25 (0.67–5.00) hours |

| AUC (Area Under the Curve) | Data not explicitly provided in the abstract |

Minoxidil's Mechanism of Action: Signaling Pathways

Understanding the biological context in which Minoxidil acts is crucial for interpreting research data. Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels. This action leads to a cascade of downstream effects that are believed to contribute to its therapeutic effects, including hair growth.

KATP Channel Opening and Vasodilation

Minoxidil, or more accurately its active metabolite minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels. In vascular smooth muscle cells, this leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium leads to smooth muscle relaxation and vasodilation.

Signaling Pathways in Hair Follicle Stimulation

In the context of hair growth, Minoxidil's effects are thought to be mediated by its action on dermal papilla cells and other components of the hair follicle. The opening of KATP channels is still a central event, but it triggers a more complex signaling cascade involving prostaglandins and growth factors.

Conclusion

Minoxidil-d10 is an indispensable tool for researchers engaged in the study of Minoxidil. Its role as an internal standard in advanced analytical techniques like UHPLC-MS/MS allows for the generation of high-quality, reliable data essential for pharmacokinetic and bioequivalence assessments. A thorough understanding of its properties, coupled with detailed experimental protocols and an appreciation of the underlying biological signaling pathways of Minoxidil, empowers drug development professionals to conduct robust and meaningful research.

References

Technical Guide: Synthesis and Characterization of Minoxidil-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Minoxidil-d10 (6-(1-piperidinyl-d10)-2,4-pyrimidinediamine 3-oxide), a deuterated analog of the well-known hair growth stimulant and antihypertensive agent, Minoxidil. Minoxidil-d10 is an essential internal standard for the accurate quantification of Minoxidil in biological matrices and pharmaceutical formulations using mass spectrometry-based assays. This document details a feasible synthetic route, purification strategies, and a full characterization profile, including spectroscopic and chromatographic data. The information presented herein is intended to support researchers and professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Minoxidil, originally developed as an antihypertensive drug, is widely recognized for its ability to stimulate hair growth and is a common active ingredient in topical treatments for androgenetic alopecia. The precise and accurate quantification of Minoxidil in clinical and research settings is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response.

Minoxidil-d10, in which the ten hydrogen atoms on the piperidine ring are replaced with deuterium, is the preferred internal standard for the bioanalysis of Minoxidil. Its increased mass allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, while its identical physicochemical behavior ensures co-elution and similar ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) methods. This guide outlines the synthetic pathway and detailed characterization of Minoxidil-d10.

Synthesis of Minoxidil-d10

The synthesis of Minoxidil-d10 is analogous to the established synthetic routes for unlabeled Minoxidil, with the key difference being the use of deuterated piperidine. The most common and efficient method involves the nucleophilic substitution of a leaving group on a pyrimidine derivative with piperidine-d10.

A plausible and widely referenced synthetic approach starts from 2,6-diamino-4-chloropyrimidine, which is first N-oxidized and then reacted with piperidine-d10.[1]

Synthesis Workflow

References

An In-depth Technical Guide to the Chemical Properties and Stability of Minoxidil-d10

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds like Minoxidil-d10 is crucial for advancements in pharmacokinetics, metabolism studies, and bioanalytical assays. This guide provides a detailed overview of the chemical properties and stability of Minoxidil-d10, supplemented with experimental protocols and visual diagrams to elucidate key concepts and procedures.

Chemical Properties of Minoxidil-d10

Minoxidil-d10 is a deuterated analog of Minoxidil, where ten hydrogen atoms on the piperidine ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Minoxidil in biological samples using mass spectrometry.[1] The key chemical and physical properties of Minoxidil-d10 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,6-diamino-4-(piperidin-1-yl-d10)pyrimidine 1-oxide | [2] |

| Synonyms | 6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine 3-Oxide, Alostil-d10, Loniten-d10 | [3] |

| CAS Number | 1020718-66-4 | [2][4] |

| Molecular Formula | C₉H₅D₁₀N₅O | [2][4] |

| Molecular Weight | 219.31 g/mol | [2][3][5] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₁₀) | [6][7] |

| Solubility | Soluble in Ethanol (≥ 5 mg/mL), DMSO (≥ 2 mg/mL), DMF (≥ 2 mg/mL), and PBS (pH 7.2) (2 mg/ml) | [4][7] |

| UV/Vis (λmax) | 230, 262, 284 nm | [6][7] |

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of Minoxidil-d10.

Storage of Solid Form:

-

Long-term: Store as a powder at -20°C for up to 3 years.[4]

-

Short-term: Can be stored at 4°C for up to 2 years.[4]

-

Shipping: Typically shipped at room temperature in the continental US.[4][7]

Storage of Solutions:

-

When dissolved in a solvent, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is advised to use freshly opened DMSO for dissolution due to its hygroscopic nature.[4]

General Stability: While specific forced degradation studies for Minoxidil-d10 are not widely published, studies on Minoxidil indicate its stability. Minoxidil has been shown to be stable in various formulations for extended periods. For instance, in an Espumil™ Foam Base, Minoxidil was found to be stable for at least 90 days at room temperature when protected from light.[8][9] Forced degradation studies on Minoxidil revealed some degradation under acidic and oxidative conditions, but it remained stable to base, UV light, and heat.[8] Given the nature of deuterium labeling, the chemical stability of Minoxidil-d10 is expected to be comparable to that of unlabeled Minoxidil under similar conditions.

Experimental Protocols

The primary application of Minoxidil-d10 is as an internal standard in bioanalytical methods for the quantification of Minoxidil. Below is a detailed experimental protocol for such an application using UHPLC-MS/MS.

Quantification of Minoxidil in Human Plasma using UHPLC-MS/MS with Minoxidil-d10 as an Internal Standard

This method is designed for the accurate and sensitive quantification of Minoxidil in biological matrices.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add the internal standard (Minoxidil-d10) solution.

-

Add 2.5 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

-

UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: Thermo Hypersil Gold column (4.6x50mm, 5μm) or equivalent.[10]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).[10]

-

Flow Rate: 0.400 mL/min.[10]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

4. Data Analysis:

-

Quantification is based on the ratio of the peak area of Minoxidil to the peak area of the internal standard (Minoxidil-d10).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

Visualizations

Logical Relationship: Minoxidil and Minoxidil-d10

The following diagram illustrates the relationship between Minoxidil and its deuterated analog, Minoxidil-d10, highlighting its primary application.

Caption: Relationship between Minoxidil and its internal standard, Minoxidil-d10.

Experimental Workflow: UHPLC-MS/MS Analysis

This diagram outlines the typical workflow for the quantification of Minoxidil in a biological sample using Minoxidil-d10.

Caption: Workflow for Minoxidil quantification using UHPLC-MS/MS.

Proposed Signaling Pathway of Minoxidil

While the direct signaling pathway of Minoxidil-d10 is not explicitly studied, it is presumed to be identical to that of Minoxidil. Minoxidil is a pro-drug that is converted to its active form, Minoxidil sulfate. Its mechanism of action is multifaceted, involving the opening of ATP-sensitive potassium channels and the stimulation of various growth factors.[12][13][14]

Caption: Signaling pathway of Minoxidil leading to hair growth.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Minoxidil-d10 | C9H15N5O | CID 45039940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. shop.fagron.cz [shop.fagron.cz]

- 9. Stability of minoxidil in Espumil foam base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the fundamental rationale and practical application of deuterated internal standards, a cornerstone of robust bioanalytical methodologies. By exploring their unique physicochemical properties and profound impact on mitigating analytical variability, this document serves as an in-depth resource for professionals in research and drug development.

The Core Principle: Combating Analytical Variability

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantification of analytes in complex matrices such as plasma, urine, and tissue homogenates. However, the accuracy and precision of LC-MS assays can be significantly compromised by several factors, including:

-

Matrix Effects: Co-eluting endogenous or exogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2] This is a major concern in bioanalysis.

-

Extraction Recovery Variability: The efficiency of analyte extraction during sample preparation can vary between samples.

-

Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can introduce variability.

To compensate for these sources of error, an internal standard (IS) is introduced into all samples, including calibration standards and quality control samples, at a known and constant concentration.[3] The ideal internal standard behaves identically to the analyte throughout the entire analytical process—from extraction to detection. This allows for the normalization of the analyte's response, as the ratio of the analyte's peak area to the internal standard's peak area is used for quantification.

Why Deuterated Standards Reign Supreme

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte itself.[4][5] Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H or D), are the most commonly employed.[4] The rationale for their superiority lies in their near-identical physicochemical properties to the unlabeled analyte.[6]

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: Due to their similar chemical structure, deuterated standards typically co-elute with the target analyte during chromatography.[4][7] This is crucial for the effective compensation of matrix effects, as both the analyte and the internal standard experience the same degree of ionization suppression or enhancement at the same retention time.[1]

-

Similar Extraction Recovery: The extraction efficiency of a deuterated standard from a biological matrix is virtually identical to that of the native analyte.[4]

-

Comparable Ionization Efficiency: The ionization response of a deuterated standard in the mass spectrometer's source is very similar to that of the unlabeled analyte.

-

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.[4]

The use of deuterated internal standards has been shown to significantly reduce variations in mass spectrometry results and improve the accuracy and precision of analyses for both small and large molecules.[5]

Quantitative Data: The Proof of Performance

The theoretical advantages of deuterated internal standards are borne out by empirical data. The following tables summarize key performance metrics from studies utilizing these standards.

Table 1: Performance of a Multi-Analyte LC-MS/MS Assay for Immunosuppressants Using Deuterated Internal Standards

| Analyte | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 80.2 |

| Tacrolimus | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 84.0 |

| Sirolimus | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 77.1 |

| Everolimus | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 80.7 |

| Mycophenolic Acid | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 |

Data synthesized from a study on the validation of an LC-MS/MS method for five immunosuppressants.[8]

Table 2: Comparison of an Analogous vs. a Deuterated Internal Standard for the Quantification of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analogous Internal Standard | 96.8 | 8.6 |

| Deuterated Internal Standard | 100.3 | 7.6 |

This data demonstrates a significant improvement in accuracy (bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[5]

Table 3: Impact of Co-elution on Analytical Precision

| Analyte/Internal Standard Pair | Co-elution Status | Percent Standard Deviation of Area Ratio |

| Homoserine Lactone / Deuterated Homoserine Lactone | Incomplete | 6.67 |

| Homoserine Lactone / Deuterated Homoserine Lactone | Complete | 1.35 |

| Fluconazole / Deuterated Fluconazole | Incomplete | 26.2 |

| Fluconazole / Deuterated Fluconazole | Complete | 1.37 |

This table highlights the critical importance of complete co-elution between the analyte and its deuterated internal standard to achieve high precision.[9]

Experimental Protocols: A Framework for Bioanalytical Method Validation

The validation of a bioanalytical method using deuterated internal standards is a rigorous process governed by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13] A typical validation protocol encompasses the following key experiments:

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[11]

Methodology:

-

Analyze blank matrix samples (e.g., plasma) from at least six different sources to assess for interferences at the retention time of the analyte and the deuterated internal standard.

-

Analyze blank matrix spiked with the deuterated internal standard to ensure no interference with the analyte.

-

Analyze a zero sample (matrix with internal standard but no analyte) to confirm the absence of analyte.

Lower Limit of Quantification (LLOQ)

Objective: To determine the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[3]

Methodology:

-

Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.

-

The mean concentration should be within ±20% of the nominal value, and the precision (CV%) should not exceed 20%.

Calibration Curve

Objective: To establish the relationship between the instrument response (analyte/IS peak area ratio) and the known concentrations of the analyte.[11]

Methodology:

-

Prepare a blank sample, a zero sample, and a minimum of six non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte.

-

The calibration curve should cover the expected range of concentrations in the study samples.

-

The accuracy of the back-calculated concentrations for each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter (precision).

Methodology:

-

Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

-

Perform this analysis on at least three different days to determine intra-day and inter-day accuracy and precision.

-

The mean concentration should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%.

Matrix Effect

Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.[10]

Methodology:

-

Prepare two sets of samples: (A) analyte and deuterated internal standard spiked into the extract of blank matrix from at least six different sources, and (B) analyte and deuterated internal standard in a neat solution.

-

The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (A) to the peak area in the absence of matrix (B).

-

The coefficient of variation (CV%) of the internal standard-normalized MF should not be greater than 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Methodology:

-

Assess stability under conditions such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Rationale: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of deuterated internal standards.

Caption: Workflow illustrating how a deuterated internal standard corrects for matrix effects.

Caption: A typical experimental workflow for a bioanalytical assay using a deuterated internal standard.

Caption: Logical relationship between an analyte and its deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides an unparalleled level of correction for the myriad sources of variability inherent in the analysis of complex biological samples. While the initial investment in synthesizing or purchasing these standards may be higher than for analogous internal standards, the resulting improvements in data quality, robustness, and reliability are undeniable. For researchers, scientists, and drug development professionals, the judicious use of deuterated internal standards is not merely a best practice but a critical component in generating high-quality, defensible data.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pmda.go.jp [pmda.go.jp]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Certificate of Analysis and Purity Assessment of Minoxidil-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Minoxidil-d10, a deuterated analog of Minoxidil. Minoxidil-d10 is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Minoxidil in biological samples.[1] This document outlines the typical quality specifications, detailed analytical methodologies for purity determination, and relevant biochemical pathways associated with Minoxidil.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for Minoxidil-d10 provides critical data regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes the typical specifications for high-quality Minoxidil-d10 suitable for research and pharmaceutical development.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to Off-White Solid | Visual Inspection |

| Chemical Formula | C₉H₅D₁₀N₅O | --- |

| Molecular Weight | 219.31 g/mol | Mass Spectrometry |

| Identity | Conforms to the structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Deuterated Forms | ≥99% (d₁-d₁₀) | Mass Spectrometry |

| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) |

| Water Content | ≤1.0% | Karl Fischer Titration |

Experimental Protocols for Purity Assessment

The purity of Minoxidil-d10 is predominantly assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is employed to determine the chemical purity of Minoxidil-d10 and to identify and quantify any impurities.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time and peak area are used to identify and quantify the analyte and its impurities.

Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate

-

Sodium dodecyl sulfate

-

Purified water

Procedure:

-

Mobile Phase Preparation: A mixture of 0.01 M sodium dihydrogen phosphate buffer and acetonitrile (e.g., 60:40, v/v) containing 2.5 mM sodium dodecyl sulphate is prepared. The pH is adjusted to 3.5.[2]

-

Standard Preparation: A known concentration of Minoxidil-d10 reference standard is prepared in the mobile phase.

-

Sample Preparation: A known concentration of the Minoxidil-d10 sample is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The chromatograms are recorded, and the peak areas are measured.

-

Calculation: The purity of the sample is calculated by comparing the peak area of the Minoxidil-d10 in the sample chromatogram to the total area of all peaks.

Quantification and Isotopic Purity by UHPLC-MS/MS

This highly sensitive and specific method is used for the quantification of Minoxidil in biological matrices using Minoxidil-d10 as an internal standard, and to confirm the isotopic purity of Minoxidil-d10.

Principle: UHPLC provides high-resolution separation of the analyte from the matrix components. The separated components are then ionized and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection by monitoring a specific precursor-to-product ion transition.

Instrumentation:

-

UHPLC system

-

Tandem mass spectrometer with a turbospray positive ionization source

-

Analytical column (e.g., Thermo Hypersil Gold 4.6x50mm, 5µm)[3]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Purified water (LC-MS grade)

-

Ethyl acetate (for extraction)

Procedure:

-

Sample Preparation (from plasma):

-

To a 100 µL plasma sample, add the Minoxidil-d10 internal standard.

-

Perform a liquid-liquid extraction with 1 mL of ethyl acetate.

-

Vortex and centrifuge the sample.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Analysis and Calculation: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the amount of Minoxidil in the sample. The mass spectrum of Minoxidil-d10 is analyzed to confirm the distribution of deuterated forms and determine the isotopic purity.

Signaling Pathways of Minoxidil

Minoxidil is known to exert its therapeutic effects through multiple signaling pathways, primarily as a potassium channel opener and by modulating prostaglandin synthesis. The following diagram illustrates the key mechanisms of action.

Caption: Minoxidil's dual mechanism of action.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines a typical workflow for the quantification of Minoxidil in a biological matrix, such as plasma, using Minoxidil-d10 as an internal standard.

Caption: UHPLC-MS/MS workflow for Minoxidil.

References

A Technical Guide to Minoxidil-d10: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Minoxidil-d10, a deuterated analog of the widely used hair growth stimulant and antihypertensive agent, Minoxidil. This document details its commercial suppliers, key technical specifications, and its critical role as an internal standard in bioanalytical methodologies.

Introduction to Minoxidil-d10

Minoxidil-d10 is a stable isotope-labeled version of Minoxidil, where ten hydrogen atoms on the piperidine ring are replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the parent compound, while maintaining identical chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis of Minoxidil in complex biological matrices using mass spectrometry-based techniques.[1][2] Its use significantly improves the accuracy and precision of pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[1]

Commercial Suppliers and Product Specifications

Minoxidil-d10 is readily available from several reputable chemical suppliers that specialize in reference standards and isotopically labeled compounds. The table below summarizes key information from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| Veeprho | Minoxidil-D10 | 1020718-66-4 | C₉H₅D₁₀N₅O | 219.31 | Not specified | Not specified |

| Cayman Chemical | Minoxidil-d10 | 1020718-66-4 | C₉H₅D₁₀N₅O | 219.3 | ≥99% deuterated forms (d₁-d₁₀)[2] | 500 µg, 1 mg, 5 mg, 10 mg |

| LGC Standards | Minoxidil-d10 | 1020718-66-4 | C₉H₅D₁₀N₅O | 219.1904 | Not specified | Custom pack sizes available[3] |

| Clearsynth | Minoxidil-d10 | 1020718-66-4 | Not specified | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[4] |

| Santa Cruz Biotechnology | Minoxidil-d10 | 1020718-66-4 | C₉H₅D₁₀N₅O | 219.31 | 98% | Not specified |

| MedchemExpress | Minoxidil-d10 | 1020718-66-4 | Not specified | Not specified | 99.70% | 1 mg, 5 mg, 10 mg[5] |

| Pharmaffiliates | Minoxidil-d10 | 1020718-66-4 | C₉H₅D₁₀N₅O | 219.31 | High purity | Not specified |

| Clinivex | Minoxidil-d10 Sulfate | Not specified | C₉H₅D₁₀N₅O₄S | 299.37 | Not specified | Not specified |

Synthesis of Minoxidil

While the specific synthesis of Minoxidil-d10 is proprietary to each supplier, it is understood to be analogous to the synthesis of unlabeled Minoxidil, utilizing a deuterated precursor. A common synthetic route for Minoxidil involves the reaction of 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine.[6] For the synthesis of Minoxidil-d10, piperidine-d11 would be substituted for piperidine. The general synthesis pathway is outlined below.

Experimental Protocol: Quantification of Minoxidil in Human Plasma using UHPLC-MS/MS

The following is a detailed protocol adapted from a validated bioanalytical method for the quantification of Minoxidil in human plasma, utilizing Minoxidil-d10 as an internal standard.[7]

4.1. Materials and Reagents

-

Minoxidil reference standard

-

Minoxidil-d10 internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ethyl acetate (HPLC grade)

-

Water (deionized)

4.2. Instrumentation

-

UHPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Thermo Hypersil Gold column (4.6x50mm, 5μm) or equivalent

4.3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Minoxidil and Minoxidil-d10 in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solutions: Prepare serial dilutions of the Minoxidil stock solution to create calibration standards. Prepare a working solution of Minoxidil-d10 (internal standard).

4.4. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the Minoxidil-d10 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

4.5. UHPLC-MS/MS Conditions

-

Mobile Phase: Acetonitrile:0.1% Formic acid in water (60:40, v/v)[7]

-

Flow Rate: 0.400 mL/min[7]

-

Column: Thermo Hypersil Gold (4.6x50mm, 5μm)[7]

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Mass Transitions:

4.6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Minoxidil to Minoxidil-d10 against the concentration of the calibration standards.

-

Determine the concentration of Minoxidil in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the analytical workflow for the quantification of Minoxidil and the signaling pathway associated with its mechanism of action.

Minoxidil is a potassium channel opener, and its active metabolite, Minoxidil sulfate, is responsible for its therapeutic effects.[8]

Conclusion

Minoxidil-d10 is an indispensable tool for researchers and drug development professionals engaged in the study of Minoxidil. Its commercial availability from a range of suppliers ensures its accessibility for the development and validation of robust bioanalytical methods. The use of Minoxidil-d10 as an internal standard is crucial for obtaining high-quality, reliable data in pharmacokinetic and other quantitative studies, ultimately contributing to a better understanding of the therapeutic effects and safety profile of Minoxidil.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Minoxidil-d10 | CAS 1020718-66-4 | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 7. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Minoxidil-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Minoxidil-d10, a deuterated analog of Minoxidil. It covers its chemical identity, physical properties, and primary applications, with a focus on its use as an internal standard in analytical and pharmacokinetic research. Detailed experimental protocols and data are presented to support its application in a laboratory setting.

Core Chemical and Physical Properties

Minoxidil-d10 is a stable, isotopically labeled form of Minoxidil, where ten hydrogen atoms on the piperidine ring are replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from unlabeled Minoxidil in mass spectrometry, while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the precise quantification of Minoxidil in biological samples.[1]

Table 1: Physicochemical Properties of Minoxidil-d10

| Property | Value | Reference(s) |

| CAS Number | 1020718-66-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₅D₁₀N₅O | [1][2][4][5] |

| Molecular Weight | 219.31 g/mol | [1][4][5] |

| IUPAC Name | 2,6-diamino-4-(piperidin-1-yl-d10)pyrimidine 1-oxide | [1][5] |

| Synonyms | 6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine 3-Oxide, Loniten-d10, U-10858-d10, Alostil-d10 | [1][2][4] |

| Purity | ≥98-99% deuterated forms (d₁-d₁₀) | [2][4] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 2 mg/mL, DMSO: 2 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 2 mg/mL | [2] |

| UV Absorption Maxima | 230, 262, 284 nm | [2] |

Chemical Structure

The chemical structure of Minoxidil-d10 consists of a pyrimidine diamine 3-oxide core attached to a deuterated piperidine ring.

SMILES String: NC1=--INVALID-LINK--C(N)=NC(N2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1[2][5]

Application in Quantitative Analysis: Experimental Protocol

Minoxidil-d10 is crucial for therapeutic drug monitoring and pharmacokinetic studies, where it serves as an internal standard to ensure the accuracy of Minoxidil quantification in biological matrices like human plasma.[1][6] Below is a detailed protocol for a validated UHPLC-MS/MS method.[6][7][8]

3.1. Objective

To develop and validate a sensitive and high-throughput UHPLC-MS/MS method for the quantification of Minoxidil in human plasma using Minoxidil-d10 as an internal standard.[6]

3.2. Materials and Reagents

-

Minoxidil reference standard

-

Minoxidil-d10 (internal standard)

-

Human plasma (with anticoagulant)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

3.3. Instrumentation and Conditions

The following table summarizes the instrumental parameters for the UHPLC-MS/MS analysis.

Table 2: UHPLC-MS/MS Method Parameters for Minoxidil Quantification

| Parameter | Specification | Reference(s) |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | [6] |

| Column | Thermo Hypersil Gold (4.6 x 50mm, 5μm) | [6][8] |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) | [6][8] |

| Flow Rate | 0.400 mL/min | [6][8] |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | [6] |

| Ionization Mode | Turbospray Positive Ionization | [6] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [6] |

| Mass Transition (Minoxidil) | m/z 210.152 → 163.965 | [6][7] |

| Mass Transition (Minoxidil-d10) | m/z 220.267 → 169.089 | [6][7] |

| Linear Concentration Range | 1.280 to 151.075 ng/mL | [6][7] |

3.4. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette a precise volume of human plasma into a clean microcentrifuge tube.

-

Spike the plasma sample with a known concentration of Minoxidil-d10 internal standard solution.

-

Add ethyl acetate as the extraction solvent.

-

Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (containing Minoxidil and Minoxidil-d10) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

Inject the reconstituted sample into the UHPLC-MS/MS system for analysis.

Below is a diagram illustrating the experimental workflow for sample analysis.

Caption: Workflow for Minoxidil quantification using Minoxidil-d10.

Potential Synthetic Pathway

While specific synthesis protocols for Minoxidil-d10 are proprietary, a likely pathway involves the reaction of 2,6-diamino-4-chloropyrimidine 1-oxide with deuterated piperidine (piperidine-d11). This is analogous to the synthesis of unlabeled Minoxidil.[9][10]

The key steps would be:

-

N-oxidation: Conversion of 2,4-diamino-6-chloropyrimidine to 2,6-diamino-4-chloropyrimidine 1-oxide.[10]

-

Nucleophilic Substitution: Reaction of the N-oxide intermediate with piperidine-d11, where the deuterated piperidine displaces the chlorine atom to form Minoxidil-d10.[9]

The following diagram illustrates this proposed synthetic route.

Caption: Proposed synthesis pathway for Minoxidil-d10.

Mechanism of Action of Parent Compound: Minoxidil

For drug development professionals, understanding the mechanism of the parent compound is critical. Minoxidil is a potent vasodilator that functions as an opener of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[11] This action leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium, and results in smooth muscle relaxation and vasodilation.[2]

This mechanism is also linked to its effect on hair growth, where it may increase microcirculation around hair follicles and stimulate prostaglandin E2 production.[2]

The signaling pathway for its primary vasodilatory effect is depicted below.

Caption: Minoxidil's mechanism of action as a vasodilator.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Minoxidil-d10 | CAS 1020718-66-4 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for deuterated compounds. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to safely manage these valuable molecules in a laboratory setting. This guide covers critical aspects from fundamental safety precautions and toxicological data to detailed experimental protocols for assessing their metabolic fate and potential mutagenicity.

Introduction to Deuterated Compounds and the Kinetic Isotope Effect

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen.[1] Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are powerful tools in various scientific disciplines, particularly in pharmaceutical research and development.[2] The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule due to the mass difference, most notably affecting the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in chemical reactions.[3][4] This phenomenon, known as the Kinetic Isotope Effect (KIE), is the cornerstone of the "deuterium switch" strategy in drug development.[5][6] By selectively replacing hydrogens at sites of metabolic activity with deuterium, it is possible to slow down the metabolic breakdown of a drug.[7] This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for reduced dosing frequency.[3] Furthermore, altering metabolic pathways can sometimes reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug.[6][8]

General Safety and Handling Precautions

While deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts, it is crucial to adhere to standard laboratory safety protocols. The primary hazards are often associated with the non-deuterated form of the compound.

Key Handling Principles:

-

Know Your Compound: Always consult the Material Safety Data Sheet (MSDS) for the specific deuterated compound and its non-deuterated analog.

-

Engineering Controls: Use chemical fume hoods, especially when working with volatile compounds, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.

-

Hygroscopicity: Many deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere. This can lead to isotopic dilution and affect experimental results. It is recommended to handle these solvents under an inert atmosphere (e.g., dry nitrogen or argon).[2]

-

Light and Air Sensitivity: Some deuterated compounds, such as deuterated chloroform, can decompose over time, especially when exposed to light and air, potentially forming acidic byproducts.[2] Store these compounds in amber bottles, protected from light, and consider refrigeration to maximize shelf life.[2]

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic purity of deuterated compounds.

-

Inert Atmosphere: For highly sensitive materials, store under a dry, inert atmosphere.

-

Temperature: Follow the storage temperature recommendations on the MSDS. Many deuterated solvents benefit from refrigeration.

-

Sealing: Ensure containers are tightly sealed to prevent atmospheric moisture ingress and evaporation of volatile compounds. For long-term storage of solvents containing volatile standards like TMS, Sure/Seal™ bottles are recommended.

Toxicological Data

The toxicological properties of a deuterated compound are generally assumed to be similar to its hydrogenated counterpart. However, the alteration of metabolism due to the KIE can potentially change the toxicity profile. For instance, if a toxic metabolite is formed through a metabolic pathway that is slowed by deuteration, the deuterated compound may exhibit lower toxicity. Conversely, if deuteration shunts metabolism towards a pathway that produces a more toxic metabolite, the toxicity could be increased.[9]

High concentrations of deuterium in the body can be toxic. For example, mammals that drink heavy water (D₂O) until their body water is about 50% deuterated may die from cytotoxic poisoning, which inhibits cell division.[10] However, the amount of deuterium in typical doses of deuterated pharmaceuticals is significantly lower and is generally considered safe.[6] Humans can tolerate acute exposure to 15-23% deuterium replacement in body fluids with no observed adverse effects.[11]

Table 1: Physical and Toxicological Properties of Common Deuterated Solvents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Oral LD50 (Rat) |

| Chloroform-d | CDCl₃ | 120.38 | 61.2 | -64 | 1.500 | 908 mg/kg (non-deuterated) |

| DMSO-d₆ | C₂D₆OS | 84.17 | 189 | 18.4 | 1.190 | 28,300 mg/kg (non-deuterated) |

| Deuterium Oxide | D₂O | 20.03 | 101.4 | 3.8 | 1.107 | > 90,000 mg/kg |

Data sourced from various MSDS sheets. The toxicity data for deuterated solvents is often cited as being analogous to the non-deuterated form.

Waste Disposal

The disposal of deuterated compounds must comply with all local, state, and federal regulations for hazardous waste.[10][12][13][14][15] The primary consideration for disposal is the hazardous nature of the parent molecule, not the presence of deuterium itself.

General Disposal Guidelines:

-

Identification: All waste must be properly identified as hazardous or non-hazardous according to EPA regulations.[14]

-

Segregation: Do not mix different types of chemical waste. Keep deuterated solvent waste separate from other solvent waste streams to facilitate potential recycling and proper disposal.

-

Labeling: All waste containers must be clearly labeled with the contents, including the words "Hazardous Waste."

-

Containment: Use appropriate, sealed containers for waste storage.

-

Professional Disposal: Arrange for disposal through a certified hazardous waste management company.[16]

Specific Considerations for Common Deuterated Solvents:

-

Deuterated Chloroform (CDCl₃): As a halogenated solvent, it is considered hazardous waste. It should be collected in a designated, labeled container for halogenated waste and disposed of by a licensed hazardous waste facility.[16][17][18]

-

Deuterated DMSO (DMSO-d₆): While DMSO itself has low toxicity, it can penetrate the skin and carry dissolved substances with it. Therefore, waste DMSO-d₆ containing dissolved chemicals should be treated as hazardous waste corresponding to the dissolved substances.

Solvent Recycling:

Due to the high cost of deuterated solvents, recycling can be a cost-effective and environmentally friendly option. Simple distillation can often be used to purify and recover solvents from non-volatile solutes. Several commercial services are available for solvent recycling.[19]

Experimental Protocols

To assess the safety and metabolic profile of deuterated compounds, a series of in vitro assays are typically performed. These assays are crucial for understanding the impact of deuteration on the compound's interaction with metabolic enzymes and its potential for genotoxicity. The following are detailed methodologies for key experiments.

Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a deuterated compound and its non-deuterated analog.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound and its deuterated analog

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

-

Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction

-

96-well plates

-

Incubator/shaker set to 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Methodology: [20][21][22][23][24]

-

Preparation of Reagents:

-

Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension.

-

Add the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration).

-

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Objective: To determine the IC₅₀ (concentration causing 50% inhibition) of a deuterated compound and its non-deuterated analog for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

-

Recombinant human CYP enzymes (or human liver microsomes)

-

CYP-specific fluorescent probe substrates (e.g., Vivid® substrates)[25][26][27][28]

-

NADPH regenerating system

-

Test compound and its deuterated analog

-

Known CYP inhibitors as positive controls

-

96- or 384-well black plates

-

Fluorescence plate reader

Methodology: [25][26][27][28][29]

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and positive controls in buffer.

-

Prepare a solution of the CYP enzyme and the fluorescent probe substrate in buffer.

-

-

Incubation:

-

To the wells of a black microplate, add the test compound dilutions.

-

Add the enzyme/substrate mixture to each well.

-

Pre-incubate at 37°C for a specified time.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals or at a single endpoint using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if a deuterated compound or its metabolites can cause mutations in the DNA of specific strains of Salmonella typhimurium.[26][30][31]

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[32][33]

-

Minimal glucose agar plates

-

Top agar

-

Test compound and its deuterated analog

-

Positive controls (known mutagens for each strain, with and without S9 activation)

-

Negative control (vehicle, e.g., DMSO)

-

S9 fraction (a rat liver homogenate used to simulate mammalian metabolism) and S9 cofactor mix[31][34]

Methodology: [30][31][32][33][34]

-

Preparation:

-

Prepare overnight cultures of the Salmonella strains.

-

Prepare dilutions of the test compound.

-

If metabolic activation is being tested, prepare the S9 mix.

-

-

Plate Incorporation Method:

-

To a tube of molten top agar (kept at 45°C), add:

-

The bacterial culture.

-

The test compound dilution (or control).

-

The S9 mix (or buffer for experiments without metabolic activation).

-

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

-

Visualizing Deuteration Effects on Metabolic Pathways

The kinetic isotope effect can significantly alter the metabolic fate of a drug. Visualizing these changes is essential for understanding the potential benefits and risks of deuteration. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

The Kinetic Isotope Effect

The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. This leads to a slower reaction rate when C-H bond cleavage is the rate-determining step.

Caption: Energy profile illustrating the kinetic isotope effect.

Metabolic Switching

Deuteration at one metabolic site can slow down that pathway, causing the metabolism to shift to an alternative, non-deuterated site. This is known as metabolic switching.[9]

Caption: Metabolic switching due to deuteration.

Example: Metabolism of Enzalutamide

Enzalutamide is metabolized primarily via N-demethylation (to M2) and subsequent amide hydrolysis (to M1). Deuteration of the N-methyl group (d₃-ENT) slows down the formation of the M2 metabolite.[19]

Caption: Simplified metabolic pathway of enzalutamide.

Conclusion

Deuterated compounds offer significant advantages in drug development and various research applications. A thorough understanding of their properties, coupled with stringent safety and handling protocols, is paramount for their effective and safe use. This guide provides a foundational framework for researchers and scientists. It is essential to supplement this information with specific details from the MSDS for each compound and to adhere to all institutional and regulatory guidelines. By embracing a culture of safety and meticulous experimental practice, the scientific community can continue to unlock the full potential of these powerful isotopic tools.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. ckgas.com [ckgas.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. bioscientia.de [bioscientia.de]

- 7. Portico [access.portico.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. axonator.com [axonator.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. laballey.com [laballey.com]

- 17. sds.chemdox.com [sds.chemdox.com]

- 18. fishersci.com [fishersci.com]

- 19. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 21. mercell.com [mercell.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 25. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 26. researchgate.net [researchgate.net]

- 27. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. bulldog-bio.com [bulldog-bio.com]

- 31. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 33. acmeresearchlabs.in [acmeresearchlabs.in]

- 34. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

Methodological & Application

Application Note: High-Throughput Quantification of Minoxidil in Human Plasma by LC-MS/MS using Minoxidil-d10

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive LC-MS/MS method for the quantification of Minoxidil in human plasma. The method utilizes Minoxidil-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient liquid-liquid extraction (LLE) protocol is employed for sample preparation, followed by a rapid UHPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range. This application note provides a detailed protocol suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Minoxidil.

Introduction

Minoxidil is a potent vasodilator originally developed for the treatment of hypertension.[1][2] An unexpected side effect of hypertrichosis led to its widespread use as a topical treatment for androgenetic alopecia (pattern baldness). Minoxidil is converted to its active form, Minoxidil sulfate, which is thought to open ATP-sensitive potassium channels in vascular smooth muscle cells and hair follicles. This action leads to vasodilation, increased blood flow, and stimulation of hair growth. Accurate quantification of Minoxidil in biological matrices is crucial for pharmacokinetic and bioavailability/bioequivalence (BA/BE) studies.

This application note describes a highly selective and sensitive UHPLC-MS/MS method for the determination of Minoxidil in human plasma, employing Minoxidil-d10 as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Minoxidil (analytical standard)

-

Minoxidil-d10 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

UHPLC system

-

Triple quadrupole mass spectrometer

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Minoxidil and Minoxidil-d10 into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark.

-

Store the stock solutions at 2-8°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Minoxidil by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare a working internal standard solution of Minoxidil-d10 at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the desired range (e.g., 1.280 to 151.075 ng/mL).[1]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Minoxidil-d10 internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 3 mL of ethyl acetate.[1]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Alternative Sample Preparation Protocols

Protein Precipitation (PPT):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid).

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (60:40, v/v)[1] |

| Flow Rate | 0.400 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Minoxidil: m/z 210.152 → 163.965[1][2] |

| Minoxidil-d10: m/z 220.267 → 169.089[1][2] | |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Results and Discussion

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Linearity

The method demonstrated excellent linearity over the concentration range of 1.280 to 151.075 ng/mL.[1] The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 2.55 - 9.42[1] | 5.42 - 9.27[1] | 102 - 105[1] | 89.2 - 98.9[1] |

| Medium | 2.55 - 9.42[1] | 5.42 - 9.27[1] | 102 - 105[1] | 89.2 - 98.9[1] |

| High | 2.55 - 9.42[1] | 5.42 - 9.27[1] | 102 - 105[1] | 89.2 - 98.9[1] |

Sensitivity

The lower limit of quantification (LLOQ) for Minoxidil in human plasma was determined to be 1.280 ng/mL.[1]

Visualizations

Minoxidil Signaling Pathway for Hair Growth

Caption: Minoxidil's mechanism of action in promoting hair growth.

Experimental Workflow for Minoxidil Quantification

Caption: Workflow for the quantification of Minoxidil in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Minoxidil in human plasma. The use of a stable isotope-labeled internal standard, Minoxidil-d10, ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure allows for efficient sample cleanup and is amenable to automation. This method is well-suited for a variety of research applications, including pharmacokinetic analysis and clinical studies.

References

Application Notes and Protocols for Minoxidil Quantification in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of minoxidil in human plasma for quantitative analysis. Three common extraction techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The information is intended to guide researchers in selecting and implementing a suitable sample preparation method for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Minoxidil is a potent vasodilator used for the treatment of severe hypertension and androgenetic alopecia. Accurate quantification of minoxidil in human plasma is crucial for pharmacokinetic assessment and dose optimization. This document outlines validated sample preparation methodologies essential for reliable bioanalysis using techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Comparative Summary of Sample Preparation Methods

The choice of sample preparation method depends on factors such as required sensitivity, sample throughput, and available resources. The following tables summarize the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for minoxidil quantification in human plasma.

Table 1: Method Performance Characteristics

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range | 0.5 - 100 ng/mL | 1.280 - 151.075 ng/mL[1] | 0.5 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | 1.280 ng/mL[1] | 0.5 ng/mL[2] |

| Recovery | >80%[3] | ~85-105% | 45 - 55%[4] |

| Matrix Effect | Potential for significant ion suppression/enhancement | Generally cleaner extracts than PPT | Cleaner extracts, reduced matrix effects |